

In-Depth Technical Guide to the Photophysical Properties of NIR-797-Isothiocyanate

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Compound of Interest		
Compound Name:	NIR-797-isothiocyanate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of **NIR-797-isothiocyanate**, a near-infrared heptamethine cyanine dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work. The guide details the known spectral characteristics, provides methodologies for determining key photophysical parameters, and outlines workflows for common applications.

Introduction to NIR-797-Isothiocyanate

NIR-797-isothiocyanate is a member of the cyanine dye family, specifically a heptamethine cyanine, which is characterized by two nitrogen-containing heterocyclic rings connected by a seven-carbon polymethine chain. This extended conjugated system is responsible for the dye's strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum (typically between 700 and 900 nm). The isothiocyanate group (-N=C=S) is a reactive moiety that allows for the covalent labeling of primary and secondary amines on biomolecules such as proteins, antibodies, and amine-modified nucleic acids, forming a stable thiourea linkage.

The utility of **NIR-797-isothiocyanate** in biomedical research is significant due to the "optical window" in biological tissues in the NIR range. In this spectral region, the absorption and autofluorescence from endogenous molecules like hemoglobin and water are minimized, allowing for deeper tissue penetration of excitation light and reduced background signal. This



makes **NIR-797-isothiocyanate** and similar dyes ideal for in vivo imaging applications, as well as for highly sensitive in vitro assays.

Core Photophysical Properties

The key photophysical parameters of a fluorophore dictate its suitability for various applications. While some properties of **NIR-797-isothiocyanate** are well-documented, others, such as the molar extinction coefficient, quantum yield, and fluorescence lifetime, are not consistently reported in publicly available literature and may vary depending on the solvent and local environment.

Quantitative Data Summary

The following table summarizes the known and method-dependent photophysical properties of NIR-797-isothiocyanate.

Photophysical Property	Value	Conditions
Maximum Excitation Wavelength (λex)	~795 nm	0.1 M phosphate buffer (pH 7.0)[1]
Maximum Emission Wavelength (λem)	~817 nm	0.1 M phosphate buffer (pH 7.0)[1]
Molar Extinction Coefficient (ε)	Not readily available in literature	Typically measured in a specific solvent (e.g., ethanol, DMSO, or PBS)
Fluorescence Quantum Yield (Φf)	Not readily available in literature	Dependent on solvent, temperature, and conjugation to other molecules
Fluorescence Lifetime (τ)	Not readily available in literature	Dependent on the molecular environment
Molecular Weight	~880.14 g/mol	[1]
Solubility	Soluble in ethanol and DMSO	[2]



Experimental Protocols for Characterization

For researchers needing to determine the precise photophysical properties of **NIR-797-isothiocyanate** in their specific experimental context, the following detailed protocols are provided.

Determination of Molar Extinction Coefficient

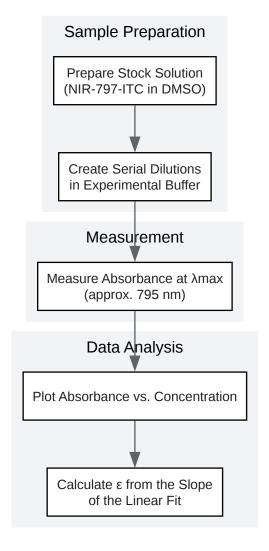
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of the dye and for calculating the degree of labeling.

Methodology:

- Preparation of Stock Solution: Accurately weigh a small amount of **NIR-797-isothiocyanate** powder and dissolve it in a known volume of a suitable solvent (e.g., anhydrous DMSO or ethanol) to create a concentrated stock solution.
- Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.
- Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which is approximately 795 nm for NIR-797-isothiocyanate. Use the same buffer as a blank reference.
- Data Analysis: Plot the measured absorbance at λmax against the molar concentration of the dye. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette (typically 1 cm). The units of ε are M⁻¹cm⁻¹.



Workflow for Molar Extinction Coefficient Determination



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Workflow for Molar Extinction Coefficient Determination

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ f) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It



is a critical parameter for assessing the brightness of a fluorophore. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

- Selection of a Standard: Choose a suitable fluorescence quantum yield standard with a
 known quantum yield and with absorption and emission spectra that overlap with NIR-797isothiocyanate. For the NIR region, a dye like IR-125 or IR-140 in ethanol could be
 considered.
- Preparation of Solutions: Prepare a series of dilute solutions of both the NIR-797isothiocyanate sample and the standard in the same solvent. The absorbance of these
 solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter
 effects.
- Absorbance Measurement: Record the absorbance spectra of all solutions and determine the absorbance at the excitation wavelength.
- Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
- Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

 Φ f,sample = Φ f,std * (Isample / Istd) * (Astd / Asample) * (η ²sample / η ²std)

where Φ f is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.



Preparation Prepare Dilute Solutions (Sample and Standard) Measurement Measure Absorbance at Excitation Wavelength Measure Corrected Fluorescence Spectra Analysis Integrate Emission Spectra

Workflow for Relative Quantum Yield Determination

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Calculate Quantum Yield using Comparative Equation

Workflow for Relative Quantum Yield Determination

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to







its molecular environment. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetime.

Methodology:

- Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source capable of exciting the sample at or near its absorption maximum (e.g., a pulsed diode laser around 780 nm). The system should also have a sensitive, high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).
- Sample Preparation: Prepare a dilute solution of NIR-797-isothiocyanate in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.
- Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons.
 The TCSPC electronics measure the time delay between the laser pulse and the detection of each photon. Over many cycles, a histogram of these delay times is built, which represents the fluorescence decay profile.
- Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.
- Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s).



Setup & Preparation TCSPC System Setup (Pulsed Laser, Detector) Prepare Dilute Sample **Data Acquisition** Measure Instrument Measure Fluorescence Decay Response Function (IRF) Data Analysis Deconvolve IRF from Decay Fit Data to Exponential Decay Model Extract Fluorescence Lifetime (τ)

Workflow for Fluorescence Lifetime Measurement (TCSPC)

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Workflow for Fluorescence Lifetime Measurement (TCSPC)

Application Workflows



NIR-797-isothiocyanate is commonly used for labeling biomolecules for various imaging and detection applications.

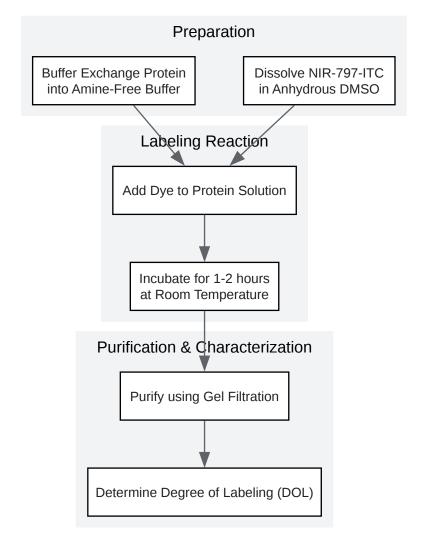
Protein Labeling

The isothiocyanate group of **NIR-797-isothiocyanate** reacts with primary amines on proteins to form stable covalent bonds.

Protocol for Antibody Labeling:

- Buffer Exchange: Dialyze the antibody solution against an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0), to remove any interfering substances like Tris or glycine.
- Dye Preparation: Dissolve NIR-797-isothiocyanate in anhydrous DMSO to a concentration of 1-10 mg/mL immediately before use.
- Labeling Reaction: While gently stirring, add the dye solution to the antibody solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for the dye).





Workflow for Protein Labeling with NIR-797-Isothiocyanate

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Workflow for Protein Labeling with NIR-797-Isothiocyanate

Conclusion

NIR-797-isothiocyanate is a valuable tool for near-infrared fluorescence applications in biological research. Its strong absorption and emission in the NIR window make it particularly suitable for in vivo imaging and other sensitive detection methods. While key photophysical



parameters such as the molar extinction coefficient, quantum yield, and fluorescence lifetime are not always readily available, this guide provides the necessary experimental protocols for their determination. By understanding and characterizing these core properties, researchers can effectively optimize the use of **NIR-797-isothiocyanate** in their specific experimental designs, leading to more reliable and quantitative results.

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